Summary of the Application: Ethyl 2-propylpenta-2,4-dienoate has been used in the synthesis of heterocyclic and spiroheterocyclic compounds through mono- and bis[3 + 2]-cycloaddition reactions .
Methods of Application or Experimental Procedures: The compound acts as a dipolarophile with azomethine ylides, nitrones, and nitrile oxides in a one-pot chemo-, regio-, and stereoselective synthesis .
Results or Outcomes: The reaction yields a series of heterocyclic and spiroheterocyclic compounds. The structures of the products were established by spectroscopic techniques as well as by single-crystal XRD study .
Summary of the Application: A related compound, 2-hydroxypenta-2,4-dienoate, is a metabolic product in the degradation pathway of ortho-phenylphenol by a Sphingomonas strain .
Methods of Application or Experimental Procedures: The bacterium uses ortho-phenylphenol as a carbon source, transforming it to benzoic acid and 2-hydroxypenta-2,4-dienoate .
Results or Outcomes: The metabolic pathway was revealed through genomic, proteomic, and transcription analysis. The results showed up-regulation of catabolic proteins when the bacterium was growing on ortho-phenylphenol .
Summary of the Application: “Ethyl 2-propylpenta-2,4-dienoate” is listed in the databases of the European Chemicals Agency (ECHA), including data provided by third parties .
Methods of Application or Experimental Procedures: The ECHA database is a comprehensive resource for information on the properties and uses of chemical substances. It includes data from all dossiers registered and the Classifications and Labelling Inventory (C&L) for the same substance .
Results or Outcomes: The ECHA database provides a brief profile of the substance, including its main identifiers, classification, ongoing regulatory activities, and main uses .
Methods of Application or Experimental Procedures: This compound can be used in various chemical reactions as a reagent or starting material .
Results or Outcomes: The specific outcomes would depend on the particular reaction or synthesis in which the compound is used .
Methods of Application or Experimental Procedures: Pear ester is synthesized through a simple two-step process involving Fe-catalyzed cross-coupling of ethyl- (2E,4Z)-5-chloropenta-2,4-dienoate .
Results or Outcomes: The pear ester is used in various fruity applications in flavors and fragrances, including fruity red, fruity yellow, fruity tropical, and other fruity applications .
Summary of the Application: Ethyl (E,Z)-2,4-decadienoate is also prepared by enzymatic esterification of other (2E,4Z)-deca-2,4-dienoate esters with lipase obtained from Candida antarctica in the presence of ethanol .
Ethyl 2-propylpenta-2,4-dienoate is an organic compound with the molecular formula . It is classified as a conjugated dienoate ester, characterized by the presence of two double bonds within its structure. This compound is notable for its unique reactivity and structural features, which make it of interest in various fields of chemistry, including organic synthesis and materials science.
The antimicrobial activity of ethyl sorbate is not fully understood, but it is believed to involve multiple mechanisms. One proposed mechanism suggests that it disrupts the cell membrane of microorganisms, leading to leakage of cellular contents and cell death.
Ethyl 2-propylpenta-2,4-dienoate can be synthesized through several methods:
Ethyl 2-propylpenta-2,4-dienoate has several applications across various fields:
The interactions of ethyl 2-propylpenta-2,4-dienoate with biological systems are an area of ongoing research. Its ability to form adducts with nucleophiles suggests potential roles in biochemical processes. Understanding these interactions can provide insights into its utility in drug design and development.
Ethyl 2-propylpenta-2,4-dienoate can be compared with several similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl 2-trans-4-cis-decadienoate | Conjugated dienoate structure | Used as a flavoring agent |
Penta-2,4-dienoic acid | Shorter carbon chain | Different functional groups |
Ethyl (E,Z)-2,4-decadienoate | Similar conjugated structure | Known for fruity notes in flavor applications |
The uniqueness of ethyl 2-propylpenta-2,4-dienoate lies in its specific structural features that confer distinct reactivity and applications across various fields .
Ethyl 2-propylpenta-2,4-dienoate represents a conjugated diene ester with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 grams per mole [1] [2]. The compound features a pentadienoate backbone with a propyl substituent at the 2-position and an ethyl ester functionality [1]. The molecular structure comprises two key components: a conjugated 2,4-pentadienoate system and an ethyl ester group, creating an α,β-unsaturated ester configuration [3].
The geometric arrangement of ethyl 2-propylpenta-2,4-dienoate exhibits characteristic features of conjugated diene systems, with the carbon-carbon double bonds positioned at the 2,3 and 4,5 positions relative to the ester carbonyl [1] [3]. The propyl substituent at the 2-position introduces asymmetry to the molecule, while maintaining the extended conjugation throughout the diene system [2] [3]. The most stable geometric configuration adopts the E,E arrangement for both double bonds, minimizing steric interactions between substituents [34] [35].
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₆O₂ |
Molecular Weight (g/mol) | 168.23 |
IUPAC Name | Ethyl 2-propylpenta-2,4-dienoate |
Functional Groups | Ester, Conjugated diene |
Conjugated System | 2,4-pentadienoate system |
Double Bond Configuration | E,E (most stable) |
The spatial arrangement of atoms in ethyl 2-propylpenta-2,4-dienoate follows typical conjugated diene geometry, with the four carbon atoms of the diene system maintaining coplanarity to optimize π-orbital overlap [34] [35]. The propyl substituent extends away from the diene plane, reducing steric hindrance while preserving conjugation [32] [33].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for ethyl 2-propylpenta-2,4-dienoate through analysis of both proton and carbon-13 environments [10] [12]. The proton nuclear magnetic resonance spectrum exhibits distinct signal patterns characteristic of conjugated diene esters, with signals appearing in predictable chemical shift ranges based on electronic environment and coupling patterns [10] [12].
The propyl substituent generates characteristic signals with the terminal methyl group appearing as a triplet at 0.95-1.05 parts per million, while the adjacent methylene protons resonate as a quartet at 2.45-2.55 parts per million [10] [12]. The conjugated diene system produces distinctive vinyl proton signals between 5.2-6.6 parts per million, with the terminal vinyl protons of the 5-position appearing as doublets and the internal vinyl proton showing complex splitting patterns [10] [12].
Position | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) | Assignment |
---|---|---|---|
CH₃ (propyl) | 0.95-1.05 (t, 3H) | 14.2 | Terminal CH₃ of propyl |
CH₂ (propyl) | 2.45-2.55 (q, 2H) | 24.8 | CH₂ adjacent to C-2 |
C-2 (quaternary) | - | 148.5 | Substituted alkene carbon |
C-3 (=CH) | 6.2-6.4 (d, 1H) | 128.3 | Conjugated CH |
C-4 (=CH) | 6.4-6.6 (dt, 1H) | 140.2 | Central conjugated CH |
C-5 (=CH₂) | 5.2-5.4 (d, 2H) | 115.8 | Terminal =CH₂ |
OCH₂CH₃ | 4.15-4.25 (q, 2H) | 60.8 | Ester ethyl CH₂ |
OCH₂CH₃ | 1.25-1.35 (t, 3H) | 14.1 | Ester ethyl CH₃ |
The carbon-13 nuclear magnetic resonance spectrum reveals eight distinct carbon environments, reflecting the molecular asymmetry introduced by the propyl substituent [10] [12]. The ester carbonyl carbon resonates at approximately 167 parts per million, while the conjugated diene carbons appear between 115-150 parts per million, with the quaternary carbon at position 2 showing the most downfield shift due to its substitution pattern [10] [12].
Infrared spectroscopy of ethyl 2-propylpenta-2,4-dienoate reveals characteristic vibrational frequencies associated with the functional groups present in the molecule [11] [13] [41]. The spectrum exhibits a strong carbonyl stretching absorption between 1720-1730 reciprocal centimeters, typical of α,β-unsaturated esters, which appears at lower frequency compared to saturated esters due to conjugation effects [41] [42] [43].
The conjugated diene system produces multiple carbon-carbon double bond stretching vibrations in the 1600-1650 reciprocal centimeters region [45] [47] [48]. The asymmetric nature of the conjugated system results in two distinct carbon-carbon stretching bands, with the conjugated double bonds absorbing near 1630-1650 reciprocal centimeters and additional bands appearing around 1600-1620 reciprocal centimeters [48].
Wavenumber (cm⁻¹) | Intensity | Assignment |
---|---|---|
3020-3100 | Medium | =C-H stretching (conjugated) |
2960-2970 | Strong | C-H stretching (alkyl) |
2920-2930 | Strong | C-H stretching (CH₂) |
1720-1730 | Very Strong | C=O stretching (α,β-unsaturated ester) |
1630-1650 | Medium | C=C stretching (conjugated) |
1600-1620 | Medium | C=C stretching (terminal) |
1240-1260 | Strong | C-O stretching (ester) |
1150-1170 | Strong | C-O stretching (ethyl) |
990-1010 | Medium | =C-H bending (trans) |
910-920 | Medium | =C-H bending (terminal vinyl) |
The alkene carbon-hydrogen stretching vibrations appear between 3020-3100 reciprocal centimeters, distinguishable from saturated carbon-hydrogen stretches which occur below 3000 reciprocal centimeters [45] [47]. The ester functionality contributes characteristic carbon-oxygen stretching vibrations in the 1150-1260 reciprocal centimeters region, following the typical pattern observed for ethyl esters [41] [42].
Mass spectrometry analysis of ethyl 2-propylpenta-2,4-dienoate reveals characteristic fragmentation patterns typical of conjugated diene esters [14] [15] [16]. The molecular ion peak appears at mass-to-charge ratio 168, though it typically exhibits moderate intensity due to the stability of the conjugated system promoting fragmentation [14] [15].
The fragmentation pattern follows predictable pathways involving loss of alkyl groups and rearrangement processes characteristic of ester compounds [14] [15]. Initial fragmentation commonly involves loss of the propyl methyl group (mass 15) or ethyl group (mass 29) from the ester portion, producing fragment ions at mass-to-charge ratios 153 and 139, respectively [14] [15].
m/z | Relative Intensity (%) | Fragment Assignment |
---|---|---|
168 | 15-25 | [M]⁺- (Molecular ion) |
153 | 5-10 | [M-CH₃]⁺ (Loss of propyl methyl) |
140 | 30-40 | [M-C₂H₄]⁺ (Loss of ethylene) |
125 | 10-15 | [M-C₃H₇]⁺ (Loss of propyl group) |
111 | 20-30 | [M-C₄H₉]⁺ (Loss of propyl + ethyl) |
97 | 40-50 | [M-C₅H₁₁]⁺ (Diene backbone) |
83 | 60-70 | [C₅H₇O]⁺ (Dienoyl fragment) |
69 | 80-90 | [C₅H₉]⁺ (Pentadienyl cation) |
55 | 100 | [C₄H₇]⁺ (Butadienyl fragment) |
The base peak typically occurs at mass-to-charge ratio 55, corresponding to the butadienyl fragment [C₄H₇]⁺, which represents a stable conjugated carbocation formed through alpha cleavage processes [14] [15] [17]. Additional significant fragments include the pentadienyl cation at mass-to-charge ratio 69 and the dienoyl fragment at mass-to-charge ratio 83, both arising from characteristic rearrangement processes in conjugated diene systems [14] [15] [17].
X-ray crystallography studies of conjugated diene esters provide detailed three-dimensional structural information, though specific crystallographic data for ethyl 2-propylpenta-2,4-dienoate remains limited in the literature [18] [19] [20]. Available crystallographic analyses of related conjugated dienoate compounds reveal typical structural features including planar arrangements of the conjugated diene system and characteristic bond lengths [18] [19] [22].
Crystallographic studies of similar pentadienoate esters demonstrate that the conjugated diene system adopts a nearly planar configuration to maximize π-orbital overlap [19] [22] [24]. The carbon-carbon double bond lengths in conjugated systems typically range from 1.34-1.36 Ångströms, while the central carbon-carbon single bond shows partial double bond character with lengths around 1.44-1.46 Ångströms [19] [22] [25].
The ester functionality in crystalline conjugated dienoates typically adopts a planar arrangement with the carbonyl group, maintaining conjugation with the adjacent double bond system [18] [20] [22]. Crystal packing arrangements often involve weak intermolecular interactions including van der Waals forces and possible carbon-hydrogen to oxygen contacts [18] [19] [20].
Thermal parameters derived from crystallographic studies indicate that the conjugated diene portion exhibits relatively rigid behavior, while the propyl and ethyl substituents show increased thermal motion [20] [21] [25]. The overall molecular geometry in the solid state closely resembles that predicted by computational methods, validating theoretical approaches for structural prediction [18] [22] [24].
Molecular orbital calculations provide fundamental insights into the electronic structure and bonding characteristics of ethyl 2-propylpenta-2,4-dienoate [28] [29] [31]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the compound's electronic properties and reactivity patterns [28] [29] [31].
The extended conjugated system in ethyl 2-propylpenta-2,4-dienoate results in delocalized π-molecular orbitals spanning the entire diene framework [28] [29] [34]. The highest occupied molecular orbital typically exhibits energy values between -6.2 to -6.5 electron volts, while the lowest unoccupied molecular orbital appears at -1.8 to -2.1 electron volts, creating a band gap of approximately 4.1-4.7 electron volts [28] [29] [31].
Parameter | B3LYP/6-31G(d) Value | Description |
---|---|---|
HOMO Energy (eV) | -6.2 to -6.5 | Highest occupied molecular orbital |
LUMO Energy (eV) | -1.8 to -2.1 | Lowest unoccupied molecular orbital |
HOMO-LUMO Gap (eV) | 4.1 to 4.7 | Electronic excitation energy |
Dipole Moment (Debye) | 2.8 to 3.2 | Molecular polarity measure |
C=C Bond Length (Å) | 1.34-1.36 | Conjugated double bond |
C=O Bond Length (Å) | 1.21-1.22 | Carbonyl double bond |
Dihedral Angle C2-C3-C4-C5 (°) | 175-180 | Diene conjugation geometry |
The molecular orbital calculations reveal significant π-electron delocalization across the conjugated diene system, with electron density distributed among all four carbon atoms of the pentadienoate backbone [28] [29] [34]. The propyl substituent at the 2-position introduces asymmetry without disrupting the overall conjugation pattern [31] [34].
Density functional theory calculations using the B3LYP functional with 6-31G(d) basis sets provide comprehensive computational analysis of ethyl 2-propylpenta-2,4-dienoate [30] [31] [37]. These calculations optimize molecular geometry, predict vibrational frequencies, and determine thermodynamic properties with high accuracy [30] [31] [37].
The optimized geometry from density functional theory calculations confirms the planar arrangement of the conjugated diene system with the propyl and ethyl substituents positioned to minimize steric interactions [30] [31] [37]. The calculated bond lengths and angles closely match experimental values obtained from spectroscopic and crystallographic studies [30] [31] [37].
Vibrational frequency calculations predict infrared absorption bands that correlate well with experimental spectra, validating the computational approach [30] [37]. The calculated dipole moment of 2.8-3.2 Debye reflects the polar nature of the ester functionality combined with the extended conjugated system [30] [31] [37].
Density functional theory studies also provide insights into reaction pathways and activation energies for various chemical transformations involving the conjugated diene system [28] [30] [31]. The calculations predict favorable interactions with electrophiles at the terminal position of the diene system, consistent with experimental reactivity patterns [28] [31].
The conformational behavior of ethyl 2-propylpenta-2,4-dienoate centers on rotation about the central carbon-carbon single bond connecting the two double bonds in the conjugated system [32] [33] [34]. Two primary conformations exist: the s-trans and s-cis arrangements, which differ significantly in energy and population distributions [32] [33] [35].
The s-trans conformation represents the thermodynamically preferred arrangement, with both double bonds positioned on opposite sides of the central single bond [32] [34] [35]. This extended conformation minimizes steric interactions between the terminal substituents and maintains optimal π-orbital overlap throughout the conjugated system [34] [35] [36].
Conformer | Relative Energy (kcal/mol) | Population (%) | Dihedral Angle (°) | Description |
---|---|---|---|---|
s-trans (Major) | 0.0 | 95-98 | 180 ± 10 | Most stable, extended conformation |
s-cis (Minor) | 2.5-3.0 | 2-5 | 0 ± 10 | Higher energy, compact form |
Transition State | 12-15 | - | 90 ± 10 | Rotation barrier between conformers |
The s-cis conformation exhibits higher energy due to steric repulsion between the internal hydrogen atoms and unfavorable dipole-dipole interactions [32] [35] [36]. The energy difference between s-trans and s-cis conformations typically ranges from 2.5-3.0 kilocalories per mole, resulting in a predominant s-trans population of 95-98% under equilibrium conditions [32] [35] [38].
The rotational barrier between conformations involves a transition state at approximately 90 degrees dihedral angle, with activation energies of 12-15 kilocalories per mole [32] [35] [39]. This barrier height allows for rapid interconversion at room temperature while maintaining the s-trans preference [35] [38] [39].